(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone
Overview
Description
(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with isoxazole and tetrahydrofuran moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while substitution reactions can yield a variety of piperazine derivatives .
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in biological systems. The isoxazole and piperazine rings can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-isoxazolyl)benzoic acid.
Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine, which share the piperazine core structure.
Uniqueness
(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to the combination of isoxazole and tetrahydrofuran moieties attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler derivatives .
Properties
IUPAC Name |
[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10-9-11(15-21-10)13(18)16-4-6-17(7-5-16)14(19)12-3-2-8-20-12/h9,12H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODRLHFDXMWVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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